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Compound of Interest

Compound Name: 3-tert-Butyloxy-1-propanol
CAS No.: 80783-53-5
Cat. No.: B1599283
Get Quote
. J

CAS: 80783-53-5 (Primary); 89698-46-4 (Alternate) Formula: C7H1602 | MW: 132.20 g/mol [1]

Executive Summary & Molecular Architecture

3-tert-Butyloxy-1-propanol is a mono-protected 1,3-diol.[1] In drug development, it serves as
a critical "orthogonal linker."[1] Its utility lies in the disparity between its two oxygen termini: one
is a robust, acid-labile tert-butyl ether, and the other is a free primary alcohol ready for
functionalization (e.g., mesylation, oxidation, or coupling).

This guide addresses the "blind spots" often encountered during the synthesis and verification
of this compound. Specifically, it distinguishes the target molecule from its common impurities
—the n-butyl isomer (CAS 10215-33-5) and the bis-protected side product—using high-
resolution spectroscopic data.

Structural Logic

The molecule consists of a flexible three-carbon tether (propyl) capped by a bulky lipophilic
head group (t-butyl).[1] This structure dictates its spectroscopic signature:
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o Symmetry Breaking: Unlike 1,3-propanediol, the t-butyl group breaks symmetry, creating
distinct chemical environments for the terminal methylenes.

 Steric Bulk: The t-butyl group simplifies the 1H NMR spectrum with a massive singlet (9H)
that serves as an internal integration standard.[1]

Experimental Synthesis & Purification Workflow

Context for Spectral Data: The spectra described below are best understood in the context of
the impurities generated during synthesis.[1] The primary route involves the acid-catalyzed
addition of isobutylene to 1,3-propanediol.

Workflow Diagram

The following diagram outlines the critical path from raw materials to the purified analyte
required for spectroscopic validation.
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+ Isobutylene
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Neutralization Crude Mixture: Fractional Distillation Collect ~80°C @ 10mmHg Pure 3-tert-Butyloxy-1-propanol
(NaHCO3) Mono- + Bis-ether (Sep. by BP) (Analyte)

Acid Catalyst
(Amberlyst-15)

Click to download full resolution via product page

Caption: Synthesis pathway highlighting the critical distillation step to remove the bis-tert-butyl
impurity before spectral analysis.

Nuclear Magnetic Resonance (NMR) Analysis

Expert Insight: The definitive proof of structure is the integration ratio between the t-butyl group
and the methylene chain.[1] A pure sample must show a 9:2:2:2 ratio.[1] Any deviation in the
9H singlet suggests contamination with the bis-protected ether or residual t-butanol.[1]

N1H NMR Data (400 MHz, CDCIs)
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. . Causality /
Chemical Shift

Multiplicity Integration Assignment Structural
(3, ppm)

Logic

Methyl protons
on the t-butyl
group.[1] Highly
1.18-1.22 Singlet (s) 9H C(CHs3)3 shielded and
chemically
equivalent due to

free rotation.[1]

The central
methylene.[1]
Splits into a
quintet (

1.75-1.85 Quintet (quin) 2H C-CH2-C ) due to coupling
with 4

neighboring
protons (2 on

left, 2 on right).
[1]

Hydroxyl proton.
[1] Shift varies
with

2.40 - 2.80 Broad Singlet 1H _OH concentration
and temperature
(H-bonding).[1]
Disappears on
D20 shake.

3.45-3.52 Triplet (%) 2H tBu-O-CHz- Ether-adjacent
methylene.[1]
Slightly more
shielded than the
alcohol-adjacent
methylene due to

the steric bulk of
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the t-butyl group.
[1]

Alcohol-adjacent
methylene.[1]
Deshielded by
. the
3.70-3.78 Triplet (t) 2H HO-CH:- )
electronegative
oxygen of the

free hydroxyl
group.[1]

Self-Validation Protocol:
o Check the Quintet: Ensure the peak at ~1.8 ppm is a clean quintet (

Hz). A multiplet here often indicates the presence of the n-butyl isomer impurity.[1]

e D20 Exchange: Add one drop of D20 to the NMR tube.[1] The broad singlet at ~2.5 ppm
must disappear.[1] If it remains, the signal is an impurity, not the OH.[1]

N13}C NMR Data (100 MHz, CDClIs)

The carbon spectrum confirms the asymmetry of the molecule.[1]
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Shift (8, ppm) Carbon Type Assignment Notes

Intense peak (3

27.6 CHs C(CHs)3 equivalent carbons).
[1]

325 CH:z C-CH2-C Central methylene.[1]

59.5 CH:2 tBu-O-CHa2- Ether carbon.[1]

Alcohol carbon
62.8 CH:2 HO-CHz- (typically downfield of
ether carbon).[1]

Quaternary carbon.[1]

Characteristic weak
73.2 Cq C(CHs3)s _ _ _

intensity; disappears

in DEPT-135.[1]

Mass Spectrometry (MS)

lonization Mode: ESI (Positive) or EI (70 eV).[1] Molecular lon: 132 m/z (Often weak or absent
in El).[1]

Fragmentation Pathway

In Electron Impact (EIl) ionization, the molecule rarely survives intact.[1] The dominant pathway
is the ejection of the stable tert-butyl cation or the loss of isobutene via a McLafferty-like
rearrangement.[1]
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Caption: Fragmentation logic showing the dominance of the t-butyl cation (m/z 57) in the mass

spectrum.

Key Diagnostic Peaks:

m/z 57: [C(CHs)s]*. Base peak (100% abundance).[1][2]

m/z 59: [HO-CH2-CHz-O]* or similar oxonium species.[1]

m/z 133: [M + H]*. Observed in ESI-MS (Soft ionization).[1]

Infrared Spectroscopy (FT-IR)

Sampling: Neat liquid (ATR).[1]

m/z 117: [M - CHs]*. Loss of a methyl group from the t-butyl moiety.[1]

The IR spectrum is a quick "fingerprint” check for the presence of the alcohol and the ether

linkage.[1]
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Wavenumber . . . . .
( ) Vibration Mode Functional Group Diagnostic Value
cm-

Broad, strong band.[1]
Confirms the "1-

3350 - 3450 O-H Stretch Alcohol ] ]
propanol” terminus is

free.[1]

Strong absorptions.[1]
The t-butyl group
contributes

2850 - 2980 C-H Stretch Alkyl (sp3) o
significantly to the
doublet at ~2970

cm~1[1]

The "t-butyl split."[1] A
) characteristic doublet
1365 & 1390 C-H Bend gem-Dimethyl o
of peaks indicating the

C(CHs)s group.[1]

Strong bands.[1]

Overlap of primary
1050 - 1100 C-O Stretch Ether/Alcohol

alcohol C-O and ether

C-O stretches.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of 3-tert-Butyloxy-1-
propanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1599283/docs#spectroscopic-characterization-of-3-
tert-butyloxy-1-propanol-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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